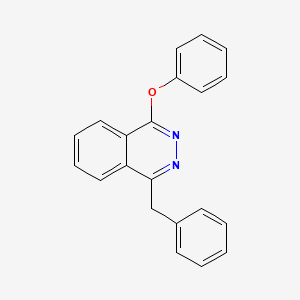

1-Benzyl-4-phenoxyphthalazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-phenoxyphthalazine is an organic compound with the molecular formula C21H16N2O . It belongs to the class of phthalazines, which are bicyclic nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group and a phenoxy group attached to the phthalazine core. Phthalazines are known for their significant biological activities and pharmacological properties .

作用機序

Target of Action

The primary targets of 1-Benzyl-4-phenoxyphthalazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of these enzymes are often used in the treatment of neurodegenerative diseases like Alzheimer’s .

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

By inhibiting these enzymes, this compound can potentially enhance cognitive function, making it a potential therapeutic agent for neurodegenerative diseases .

Result of Action

The inhibition of AChE and BuChE by this compound results in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in individuals with neurodegenerative diseases .

準備方法

The synthesis of 1-Benzyl-4-phenoxyphthalazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the phthalazine core, which can be derived from phthalic anhydride and hydrazine.

Benzylation: The phthalazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-Benzyl-4-phenoxyphthalazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phthalazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

1-Benzyl-4-phenoxyphthalazine has been investigated for its potential as a therapeutic agent due to its ability to inhibit key enzymes involved in neurotransmission. Specifically, it targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. In vitro studies have shown that these compounds can enhance cognitive function by modulating cholinergic activity, making them candidates for further development as cognitive enhancers or neuroprotective agents .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mode of action involves disrupting cell membranes or inhibiting essential enzymes within microbial cells. In vitro studies have shown significant inhibition zones against these common pathogens, highlighting its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Disruption of cell membrane |

| Escherichia coli | 12 | Enzyme inhibition |

| Candida albicans | 18 | Cell membrane disruption |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper, zinc, and nickel. These metal complexes are explored for various applications in catalysis, drug delivery systems, and bioimaging techniques.

Case Study: Metal Chelation

The ability of this compound to act as a metal chelator has been studied extensively. The formation of metal-ligand complexes enhances the stability and bioavailability of therapeutic agents, making it a valuable component in the design of new drug formulations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. The compound has shown cytotoxic effects against various human tumor cells, indicating its potential as an anticancer drug candidate. The cytotoxic activity is influenced by structural features such as the dihedral angle of substituents on the phthalazine nucleus .

Table 2: Cytotoxic Activity Against Tumor Cells

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 8.5 |

| MCF7 (Breast Cancer) | 10.2 | |

| HeLa (Cervical Cancer) | 7.8 |

Synthesis and Development

The synthesis of this compound typically involves several steps, starting from readily available precursors through methods such as microwave-assisted synthesis or traditional organic synthesis techniques. The development of more stable derivatives is an ongoing area of research aimed at enhancing the pharmacological properties of this compound .

類似化合物との比較

1-Benzyl-4-phenoxyphthalazine can be compared with other phthalazine derivatives such as:

Azelastin: An antihistamine used to treat allergic conditions.

Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.

Hydralazine: An antihypertensive agent used to manage high blood pressure.

What sets this compound apart is its unique combination of benzyl and phenoxy groups, which may confer distinct biological activities and chemical properties.

生物活性

1-Benzyl-4-phenoxyphthalazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by a phthalazine backbone substituted with a benzyl group and a phenoxy group. This unique structure enhances its interaction with biological targets, influencing its chemical reactivity and biological behavior. The molecular formula is C17H15N3O with a molecular weight of approximately 279.32 g/mol.

Synthesis of this compound

The synthesis typically involves several key steps:

- Starting Material : The synthesis begins with phthalic anhydride, which undergoes a reaction with hydrazine to form phthalazine.

- Benzylation : The phthalazine derivative is then treated with benzyl bromide to introduce the benzyl group.

- Phenoxylation : Finally, the introduction of the phenoxy group is achieved through nucleophilic substitution reactions.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against both bacterial and fungal pathogens. In vitro studies have demonstrated its efficacy against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The mechanism of action appears to involve disruption of cell membranes or inhibition of essential enzymes critical for microbial survival .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116). The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through interactions with key molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR2) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

- Cellular Disruption : By affecting cellular functions such as DNA replication and protein synthesis, it disrupts normal cellular processes leading to cell death in pathogens and cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Benzylphthalazin | Benzyl group on phthalazine | Exhibits significant cytotoxicity |

| 1-Hydrazinophthalazine | Hydrazine substitution on phthalazine | Shows antimicrobial activity |

| Phthalazinone | Ketone functional group on phthalazine | Known for anti-inflammatory properties |

| Phenoxyacetic acid | Simple phenoxy group with acetic acid | Commonly used in herbicides |

This table highlights how the presence of different substituents affects the biological activity of these compounds.

Case Studies

Several studies have documented the effects of this compound:

- Antimicrobial Efficacy Study : A study reported inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

- Cytotoxicity Assessment : Research conducted on HCT-116 cells revealed that the compound induced apoptosis at specific concentrations, indicating its potential as an anticancer therapeutic .

- Mechanistic Insights : Investigations into its interaction with VEGFR2 provided insights into its role in inhibiting angiogenesis in tumor growth .

特性

IUPAC Name |

1-benzyl-4-phenoxyphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGWBLYWIVICGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。